molecular formula C17H25NO2 B10833286 Cyclohexyl carbamate derivative 3

Cyclohexyl carbamate derivative 3

Cat. No.: B10833286
M. Wt: 275.4 g/mol
InChI Key: IQFJKVNORUXJJY-UHFFFAOYSA-N
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Description

Cyclohexyl carbamate derivative 3 is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl carbamate derivative 3 can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with a suitable carbamoyl chloride or isocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry and automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl carbamate derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Cyclohexyl carbamate derivative 3 has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: this compound is explored for its potential therapeutic applications, such as in the development of drugs for neurological disorders.

    Industry: The compound is used in the production of high-performance materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of cyclohexyl carbamate derivative 3 involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Cyclohexyl carbamate derivative 3 can be compared with other similar compounds, such as:

    Cyclopentyl carbamate derivatives: These compounds have similar chemical structures but differ in the size of the cycloalkyl group.

    Naphthyl carbamate derivatives: These compounds contain aromatic naphthyl groups instead of cycloalkyl groups.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(2-tert-butylcyclohexyl) N-phenylcarbamate

InChI

InChI=1S/C17H25NO2/c1-17(2,3)14-11-7-8-12-15(14)20-16(19)18-13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,18,19)

InChI Key

IQFJKVNORUXJJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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